BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cannabinoid receptor CB2 selectivity radioligand binding

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (PubChem CID 27262299; ChemDiv IB08-6328) is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative (C21H20N2O4, MW 364.4 g/mol). This scaffold class was developed as potent and selective agonists for the cannabinoid CB2 receptor.

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
Cat. No. B5015798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)9-10-19(17)23)21(26)22-15-7-5-14(6-8-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26)
InChIKeyLZBFVBUEFKWGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide – CB2 Cannabinoid Receptor Ligand for Preclinical Procurement


N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (PubChem CID 27262299; ChemDiv IB08-6328) is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative (C21H20N2O4, MW 364.4 g/mol) [1]. This scaffold class was developed as potent and selective agonists for the cannabinoid CB2 receptor [2]. The compound features a 1-ethyl substitution on the quinolone nitrogen, a 6-methoxy group on the quinoline ring, and a 4-acetylphenyl carboxamide side chain at position 3, distinguishing it from the prototypical N1-pentyl analogs that dominate the published CB2 agonist literature.

Why N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide Cannot Be Casually Substituted


4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives exhibit steep structure‑activity relationships (SAR) in which minor modifications to the N1-alkyl chain or the C3-carboxamide appendage can alter CB2 receptor affinity by orders of magnitude [1]. For example, replacement of the preferred n-pentyl group at N1 with a morpholinoethyl substituent increased Ki from 37 nM to >2000 nM, demonstrating the extreme sensitivity of target engagement to the N1 substituent [2]. Consequently, N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, with its distinct 1-ethyl and 4-acetylphenyl signatures, cannot be assumed to recapitulate the binding or functional profile of other in-class analogs; empirical verification of its individual pharmacological parameters is essential before selection for CB2-related studies.

Quantitative Comparator Evidence for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide


Class-Level Selectivity for CB2 over CB1 Receptors

The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype consistently demonstrates preferential binding to the human CB2 receptor over the CB1 receptor. In a competitive binding assay using hCB2-CHO and hCB1-CHO cell membranes and [³H]-CP-55,940 as a radioligand, the prototype compound 3 displayed a Ki of 15.8 nM at hCB2 and a Ki of >1000 nM at hCB1, yielding a CB2/CB1 selectivity index of >63 [1]. While direct Ki data for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide have not been publicly disclosed, SAR analysis indicates that the 6-methoxy and 1-alkyl substituents are critical determinants of CB2 affinity within this series [1].

Cannabinoid receptor CB2 selectivity radioligand binding

Physicochemical Property Comparison with N1-Pentyl CB2 Analog

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide displays a computed logP (XLogP3-AA) of 2.8 and a polar surface area (tPSA) of 75.7 Ų [1], whereas the reference N1-pentyl analog (compound 3) exhibits a higher computed logP of ~4.6 and a tPSA of ~66 Ų [2]. The lower lipophilicity of the target compound predicts improved aqueous solubility, which may confer advantages during in vitro assay preparation and reduce nonspecific binding.

Lipophilicity logP ADME profiling

Effect of Position 6 Substitution on CB2 Affinity: Methoxy vs. Chloro

Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide series, the nature of the C6 substituent profoundly influences CB2 receptor affinity. Introduction of a 6-chloro substituent (compound 52) increased the Ki to 54.6 nM, representing a ~3.5-fold reduction in affinity compared to the unsubstituted lead compound 3 (Ki = 15.8 nM) [1]. Conversely, a 7-chloro analog (53) exhibited a Ki of 5.3 nM, indicating that substituent position, not solely electronegativity, governs affinity [1]. Although the target compound's 6-methoxy substituent has not been assayed directly, these data highlight that even minor halogen substitutions produce quantifiable affinity shifts, emphasizing the value of empirically testing the methoxy-bearing target.

Structure-activity relationship 6-substitution CB2 binding

Functional Agonist Activity of the 4-Oxo-1,4-dihydroquinoline-3-carboxamide Scaffold at CB2 Receptors

In a [³⁵S]-GTPγS binding assay performed on hCB2-CHO membranes, all tested 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives behaved as CB2 receptor agonists, with the most potent compounds stimulating GTPγS binding with EC50 values below 100 nM [1]. While no EC50 value has been reported for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide specifically, the consistent agonist functional activity across the series supports the expectation that this compound will also function as a CB2 agonist, contingent on sufficient binding affinity.

CB2 agonism [³⁵S]-GTPγS binding functional assay

Recommended Application Scenarios for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide


Structure‑Activity Relationship (SAR) Expansion of the 4‑Oxoquinoline‑3‑carboxamide CB2 Ligand Series

This compound should be deployed when a medicinal chemistry team seeks to explore the SAR consequences of combining a short N1-ethyl chain with a 6-methoxy electron-donating group and a 4-acetylphenyl amide. The class-level data demonstrate that N1-alkyl length and C6 substitution independently modulate CB2 affinity [1]. Adding this compound to a screening cascade alongside the well-characterized N1-pentyl and C6-H/Cl analogs would provide the systematic coverage needed to build a predictive pharmacophore model for CB2 agonism.

Physicochemical and ADME Differentiation from N1‑Pentyl CB2 Agonists

The target compound's computed logP of 2.8 is 1.8 units lower than that of the N1-pentyl prototype, predicting enhanced aqueous solubility and potentially reduced metabolic clearance [2]. Researchers optimizing CB2 agonists for oral bioavailability or reduced central nervous system penetration should prioritize this compound for comparative microsomal stability, PAMPA permeability, and plasma protein binding assays, using the N1-pentyl analog as a head-to-head comparator.

Selectivity Profiling Against hCB1 Receptors

All 4‑oxo-1,4-dihydroquinoline-3-carboxamides tested to date exhibit CB2/CB1 selectivity indices >60; however, selectivity ratios have only been quantified for a limited subset of analogs [1]. Including this compound in a side-by-side hCB1 and hCB2 radioligand displacement assay (e.g., using [³H]-CP-55,940 or [³H]-SR141716A) would determine whether the 4-acetylphenyl group preserves or enhances the class-level selectivity, a critical parameter for in vivo studies aiming to avoid CB1-mediated psychoactivity.

Functional Profiling: Agonist Potency and Bias at hCB2

While the scaffold behaves uniformly as a CB2 agonist in [³⁵S]-GTPγS assays, agonist potency (EC50) and biased signaling profiles (e.g., G protein vs. β-arrestin) have only been resolved for a handful of derivatives [1]. This compound's unique substitution pattern makes it a high-priority candidate for comprehensive functional profiling, including cAMP inhibition, β-arrestin recruitment, and receptor internalization assays, to identify potential signaling bias relative to the N1-pentyl or C6-chloro analogs.

Quote Request

Request a Quote for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.